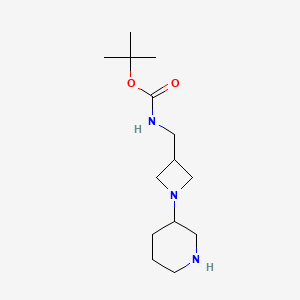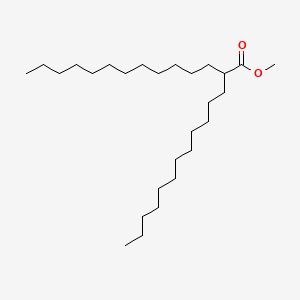
Methyl 2-dodecyltetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-dodecyltetradecanoate, also known as 2-dodecyltetradecanoic acid methyl ester, is a long-chain fatty acid ester. This compound is characterized by its significant molecular weight and its role as a reactant in the synthesis of various derivatives. It is primarily used in the synthesis of lipophilic derivatives, which are compounds that have an affinity for lipids or fats.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-dodecyltetradecanoate typically involves the esterification of 2-dodecyltetradecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-dodecyltetradecanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-dodecyltetradecanoate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex lipophilic molecules.
Biology: The compound is studied for its interactions with lipid membranes and its role in cellular processes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its lipophilic nature.
Industry: It is used in the production of surfactants and emulsifiers, which are essential in various industrial processes.
Mechanism of Action
The mechanism by which methyl 2-dodecyltetradecanoate exerts its effects is primarily through its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where the compound can help transport hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Methyl tetradecanoate:
Methyl hexadecanoate:
Uniqueness: Methyl 2-dodecyltetradecanoate is unique due to its specific chain length and the presence of a methyl ester group, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes more effectively than shorter or longer chain esters makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
methyl 2-dodecyltetradecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O2/c1-4-6-8-10-12-14-16-18-20-22-24-26(27(28)29-3)25-23-21-19-17-15-13-11-9-7-5-2/h26H,4-25H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRASMMUQCSPBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

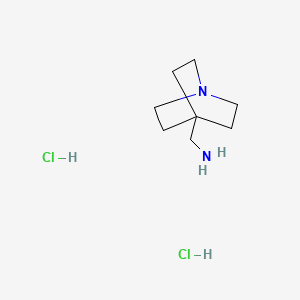
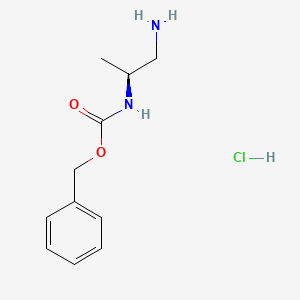

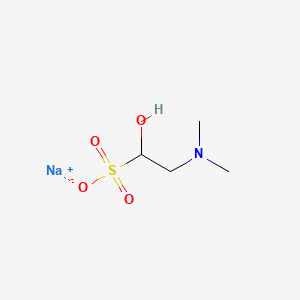
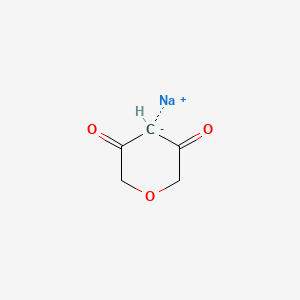

![6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid](/img/structure/B592087.png)
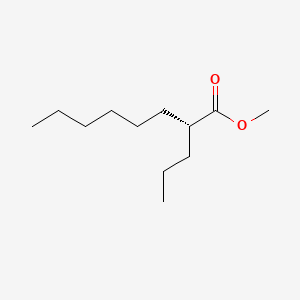
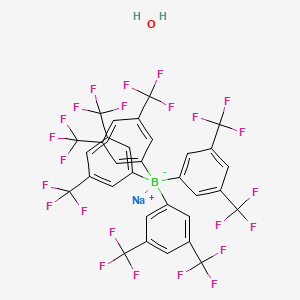
![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3S-trans)-(9CI)](/img/new.no-structure.jpg)
![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)
